N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and a sulfanylacetamide moiety, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves multiple steps. The general synthetic route includes:
Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or other suitable reagents.
Introduction of the sulfanylacetamide group: This step involves the reaction of the quinazolinone intermediate with a chloroacetyl chloride derivative in the presence of a base to form the sulfanylacetamide linkage.
Substitution reactions:
Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The quinazolinone core is known for its biological activity, making this compound a potential candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Medicine: Due to its potential biological activity, this compound could be investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the sulfanylacetamide group can enhance binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar compounds to N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide include:
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: This compound shares the 3-chloro-4-fluorophenyl group but has a different core structure.
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound has a similar phenyl group but a different heterocyclic core.
N-(3-chloro-4-fluorophenyl)-N-(4-quinazolinyl)amine: This compound has a quinazolinone core similar to the target compound but lacks the sulfanylacetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2S/c1-14-6-9-16(10-7-14)28-22(30)17-4-2-3-5-20(17)27-23(28)31-13-21(29)26-15-8-11-19(25)18(24)12-15/h2-12H,13H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPUTUYAVIDQKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476486-14-3 | |
Record name | N-(3-CL-4-F-PH)-2-((3-(4-ME-PH)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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